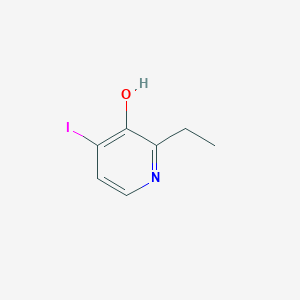
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of multiple halogen atoms attached to an aromatic ring. The unique combination of fluorine, iodine, and trifluoromethyl groups in this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, methylation, and etherification reactions. The starting materials are usually commercially available halogenated benzenes, which undergo a series of reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple halogen atoms can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(4-fluoro-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-fluoro-5-iodo-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
The unique combination of fluorine, iodine, and trifluoromethyl groups in 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H7F6IO |
|---|---|
Molecular Weight |
432.10 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-fluoro-5-iodo-2-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F6IO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
InChI Key |
LLXQYEUAMFCBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


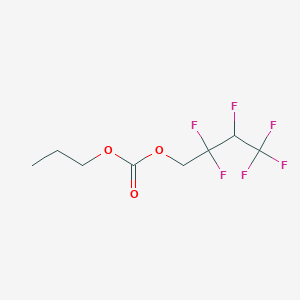


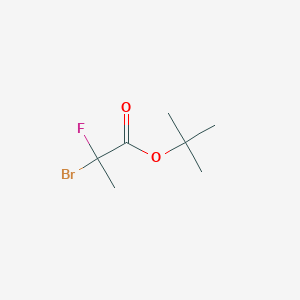

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

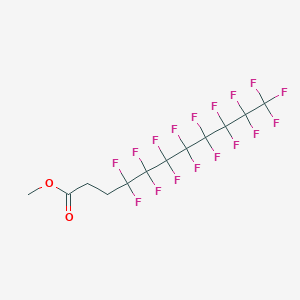
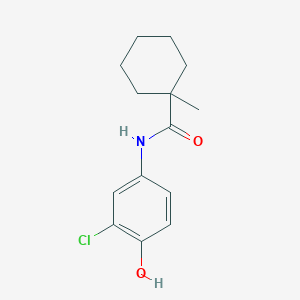


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)

